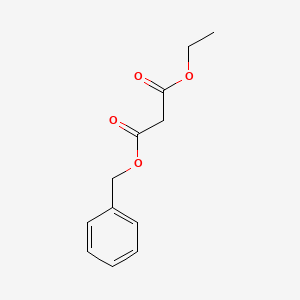
Benzyl ethyl malonate
概要
説明
Benzyl ethyl malonate is an organic compound with the chemical formula C12H14O4. It is a colorless liquid with an aromatic flavor, soluble in common organic solvents such as ethanol and ether . This compound is stable to air and water and is often used as an intermediate in organic synthesis, particularly in the production of various drugs and pesticides .
準備方法
Benzyl ethyl malonate can be synthesized through the condensation reaction of benzyl magnesium bromide and acetylacetone . The general steps involved in the preparation include:
Deprotonation: A base removes the most acidic proton from the ester to form an enolate.
Nucleophilic Substitution: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.
化学反応の分析
Benzyl ethyl malonate undergoes several types of chemical reactions:
Alkylation: The compound can be alkylated at the carbon alpha to both carbonyl groups.
Hydrolysis: Acidic hydrolysis converts the ester groups into carboxylic acids.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to yield an enol.
Common reagents used in these reactions include alkyl halides for nucleophilic substitution and acids for hydrolysis . Major products formed from these reactions include substituted acetic acids and enols .
科学的研究の応用
Benzyl ethyl malonate is used in various scientific research applications:
作用機序
The mechanism of action of benzyl ethyl malonate involves its role as an intermediate in organic synthesis. The compound undergoes deprotonation to form an enolate, which then participates in nucleophilic substitution reactions to form new carbon-carbon bonds . The enolate can also undergo hydrolysis and decarboxylation to yield various products .
類似化合物との比較
Benzyl ethyl malonate is similar to other malonic esters, such as diethyl malonate and dimethyl malonate . it is unique due to its benzyl group, which imparts different reactivity and properties compared to other malonic esters . Similar compounds include:
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl malonate: Commonly used in organic synthesis as a building block.
This compound’s unique structure allows for specific applications in the synthesis of complex organic molecules and pharmaceuticals .
特性
IUPAC Name |
3-O-benzyl 1-O-ethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOCUSLPSCMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340170 | |
| Record name | Benzyl ethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42998-51-6 | |
| Record name | Benzyl ethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the catalytic activity of sulfate-modified catalysts in the synthesis of benzyl ethyl malonate?
A1: The research article [] highlights the effectiveness of various sulfate-modified catalysts in the transesterification reaction of diethyl malonate with benzyl alcohol to produce this compound and dibenzyl malonate. While all tested catalysts (except S-Al2O3) demonstrated activity, S-ZrO2 and S-MC exhibited good percentage yields (70% and 73% respectively) of total transesterification products. Interestingly, S-CNTs showed 100% selectivity towards this compound formation. The study concluded that moderate strength acid sites on the catalysts play a crucial role in the transesterification process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



